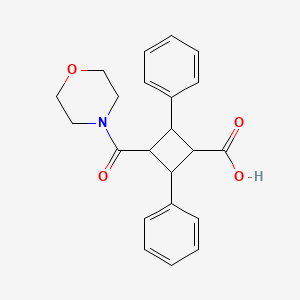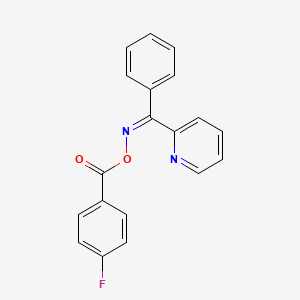![molecular formula C21H20N2O3S2 B5552067 5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)
5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazolidin-4-one derivatives involves the refluxation of specific imidazolones with thioglycolic acid and anhydrous zinc chloride in ethanol. Intermediate products are synthesized through condensation reactions involving aminophenyl-imidazolones and aldehydes, indicating a multi-step process that could be adapted for the synthesis of the target compound (Patel et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives has been extensively studied, revealing significant insights into their conformation and stability. For instance, studies on the crystal structure of similar compounds have shown a wide C-C-C angle at the methine C atom linking two rings, which influences their molecular stability and reactivity (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidin-4-one compounds participate in novel addition reactions and can form adducts in the presence of catalytic amounts of triethylamine. Their reactivity with thiols and the ability to undergo thermal cyclization to form various derivatives highlight their versatile chemical properties (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, including their crystalline structure and melting points, are crucial for understanding their stability and solubility. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which significantly affect their physical state and behavior in various solvents (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties of thiazolidin-4-one derivatives, including their reactivity, synthesis pathways, and interaction with other chemical entities, have been the subject of extensive research. Their ability to undergo various chemical reactions, form stable structures, and exhibit biological activity, makes them of interest in the development of new chemical entities (Nagase, 1974).
Applications De Recherche Scientifique
Supramolecular Structures
Research into the structural properties of similar thiazolidinone derivatives has revealed their capability to form hydrogen-bonded dimers, chains of rings, and complex sheets. These structural characteristics are critical for understanding the chemical behavior and potential applications of these compounds in material science and crystallography. The wide C-C-C angle at the methine C atom linking two rings and the hydrogen bonding patterns are notable features (Delgado et al., 2005).
Antimicrobial and Antifungal Activities
Thiazolidinone derivatives have been explored for their antimicrobial and antifungal properties. Various studies have synthesized and characterized these compounds, highlighting their potential as antibacterial and antifungal agents. Some derivatives have demonstrated weak to moderate activity against Gram-negative bacteria, as well as antifungal activity, offering insights into their use in developing new antimicrobial treatments (Alhameed et al., 2019).
Anticancer Potential
The anticancer activity of thiazolidinone derivatives has been evaluated, with some compounds showing promising results against various cancer cell lines. This research underscores the potential of these compounds in the development of new anticancer therapies. The exploration of their mechanisms of action, particularly in inhibiting VEGFR-2, provides a basis for further investigation into their therapeutic applications (El‐Adl et al., 2020).
Synthesis and Characterization
The synthesis and characterization of thiazolidinone derivatives, including methods such as multicomponent reactions, have been detailed. These studies contribute to the broader understanding of the chemical properties of these compounds and their potential applications in medicinal chemistry and drug design. The efficient, cost-effective synthesis methods outlined offer valuable insights for researchers looking to explore the biological activities of these compounds further (Sydorenko et al., 2022).
Propriétés
IUPAC Name |
(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-[(E)-(4-methoxy-3-methylphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-13-9-15(5-7-17(13)25-3)11-19-20(24)23(21(27)28-19)22-12-16-6-8-18(26-4)14(2)10-16/h5-12H,1-4H3/b19-11-,22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJSYUPJCZECMY-TZRLVWCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)

![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)
![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)
![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)
![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)
